7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid
Description
7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid is a sulfur-containing organic compound featuring a heptanoic acid backbone substituted at the seventh carbon with a 4-methyl-thiazol-2-ylsulfanyl group. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is methylated at the 4-position, while the sulfanyl (thioether) group bridges the thiazole and the aliphatic chain.
Properties
IUPAC Name |
7-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]heptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S2/c1-9-8-16-11(12-9)15-7-5-3-2-4-6-10(13)14/h8H,2-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUHIEQJCGXEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid typically involves the formation of the thiazole ring followed by the attachment of the heptanoic acid chain. One common method involves the reaction of 4-methylthiazole with a suitable heptanoic acid derivative under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the heptanoic acid chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Antimicrobial Properties
7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that derivatives of thiazole compounds often possess:
- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Demonstrated efficacy against fungi such as Candida albicans and Aspergillus niger.
Table 1 summarizes the antimicrobial activities of thiazole derivatives:
| Compound Derivative | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| 4-Methylthiazole | Antibacterial | Staphylococcus aureus | |
| Thiazole Derivative | Antifungal | Candida albicans | |
| Thiazole Analog | Antiparasitic | Hymenolepis nana |
Anticancer Research
The compound's biological activities extend into cancer research, where it has been investigated for its potential to inhibit tumor growth. Specifically:
- Mechanism of Action : The thiazole ring interacts with specific molecular targets, potentially inhibiting enzymes involved in cancer progression.
- Cell Line Studies : Research has indicated that certain derivatives show enhanced anti-proliferative effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) cells.
Table 2 outlines findings from anticancer studies:
| Study Focus | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Thiazole Derivative | HepG2 | 57-fold increase in activity | |
| Thiazole Analog | MCF-7 | Significant growth inhibition |
Industrial Applications
In addition to its biological applications, this compound serves as a valuable building block in synthetic chemistry. Its thiazole structure allows for the design of more complex molecules, which can be utilized in various industrial applications such as:
- Material Science : Development of new materials with enhanced properties.
- Pharmaceutical Development : Creation of novel drug candidates targeting specific diseases.
Mechanism of Action
The mechanism of action of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lacks direct data on 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid. However, comparisons can be drawn to compounds with analogous functional groups or synthetic pathways:
4-(2-(2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)acetyl)benzoic acid (7j)
- Structure : A benzoic acid derivative with a fused heterocyclic system containing thiophene and triazole rings .
- Key Differences: Backbone: Aromatic benzoic acid vs. aliphatic heptanoic acid. Sulfur Group: Thiophene (sulfur in a five-membered aromatic ring) vs. thiazole (sulfur and nitrogen in a five-membered ring). Synthesis: Compound 7j was synthesized via LiOH-mediated hydrolysis under reflux, followed by chromatographic purification .
- Functional Implications : The aromatic backbone of 7j may enhance rigidity and π-π stacking interactions, whereas the aliphatic chain in the target compound could improve membrane permeability.
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
- Structure : Triazine-based sulfonylureas with sulfonyl and methyl ester groups .
- Key Differences :
- Core Heterocycle : Triazine (three nitrogen atoms) vs. thiazole (one nitrogen, one sulfur).
- Functional Groups : Sulfonylurea (electron-withdrawing) vs. thioether (electron-neutral) and carboxylic acid.
- Applications : Sulfonylureas act as herbicides by inhibiting acetolactate synthase , while the biological role of the target compound remains unspecified.
Hypothetical Comparison Table
Research Findings and Limitations
- Synthesis : While 7j’s synthesis involved hydrolysis and chromatography , analogous steps (e.g., thioether formation, acid purification) might be relevant for the target compound.
- Thiazoles are more basic than thiophenes due to the nitrogen atom, which could influence binding interactions .
- Data Gaps: No evidence directly addresses the target compound’s physicochemical properties, bioactivity, or stability.
Biological Activity
7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid is a compound characterized by its thiazole ring structure, which is prevalent in many biologically active molecules. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article explores the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 259.39 g/mol. The thiazole ring contributes significantly to its biological properties, allowing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The thiazole moiety can inhibit enzyme activity, leading to various cellular responses that may include:
- Antimicrobial Effects : Inhibition of bacterial growth by disrupting cell wall synthesis.
- Anticancer Properties : Induction of apoptosis in cancer cells through interference with cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
This table summarizes the antimicrobial efficacy observed in preliminary studies.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. For example, it has been shown to induce apoptosis in several cancer cell lines.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
| A549 (Lung Cancer) | 20 | Inhibition of proliferation |
These findings highlight the compound's potential as an anticancer agent.
Case Studies
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that derivatives of thiazole compounds, including this compound, displayed potent antibacterial activity against multi-drug resistant strains of bacteria. The study utilized a disk diffusion method to assess the efficacy of various concentrations.
- Research on Anticancer Effects : Another investigation focused on the effects of this compound on human cancer cell lines. The results indicated significant reductions in cell viability and induced apoptosis through mitochondrial pathways, suggesting a promising avenue for cancer treatment.
Q & A
Q. What are the recommended synthetic routes for 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of thiazole-containing compounds often employs nucleophilic substitution or condensation reactions. A reflux setup with ethanol/water (e.g., 30 ml ethanol, 8 hours reflux, ice-water quenching) is a common approach, as demonstrated in analogous thiazole derivatives . For optimization, use fractional factorial design (e.g., varying solvent ratios, temperature, and reaction time) to minimize trial-and-error experiments. Monitor purity via HPLC or NMR, and recrystallize products from ethanol for improved crystallinity .
Q. How should researchers characterize the structure and purity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (¹H/¹³C) to confirm thiazole ring substitution patterns and alkyl chain connectivity.
- FTIR for sulfur-containing functional groups (C-S stretch ~600–700 cm⁻¹).
- Mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns.
- Melting point analysis (e.g., compare with literature values, if available) to assess purity .
Q. What safety protocols are critical when handling sulfur-containing compounds like this thiazole derivative?
- Methodological Answer : Follow chemical hygiene plans (CHPs) for sulfur compounds:
- Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
- Wear nitrile gloves and lab coats to prevent dermal exposure.
- Conduct pre-experiment safety reviews for reactivity hazards (e.g., thiol oxidation risks) .
Advanced Research Questions
Q. How can computational methods streamline the design of reactions involving this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with cheminformatics tools to predict reaction pathways. For example, use ICReDD’s workflow:
Perform reaction path searches to identify intermediates.
Apply machine learning to prioritize experimental conditions (e.g., solvent polarity, catalysts).
Validate predictions with small-scale experiments, creating a feedback loop for refinement .
Q. What statistical approaches are effective for resolving contradictions in experimental data (e.g., unexpected byproducts or variable yields)?
- Methodological Answer : Employ Design of Experiments (DoE) to isolate confounding variables:
Q. How can membrane separation technologies improve the purification of this compound in scalable workflows?
- Methodological Answer : Leverage nanofiltration membranes with tailored pore sizes (1–5 kDa) to separate the target compound from low-MW byproducts. Optimize parameters:
Q. What strategies enhance the stability of this compound under storage or experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Test degradation kinetics under varied pH (3–9), temperature (4–40°C), and light exposure.
- Use Arrhenius modeling to predict shelf life.
- Stabilize with antioxidants (e.g., BHT at 0.01% w/v) or lyophilization for long-term storage .
Data-Driven Research Design
Q. How can researchers integrate heterogeneous/homogeneous catalysis to modify the thiazole moiety of this compound?
- Methodological Answer :
Q. What role does the alkyl chain length (heptanoic acid) play in the compound’s physicochemical properties?
- Methodological Answer : Perform comparative studies with shorter/longer chains:
- Measure logP (octanol-water) to assess hydrophobicity.
- Use molecular dynamics simulations to correlate chain length with membrane permeability or aggregation behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
